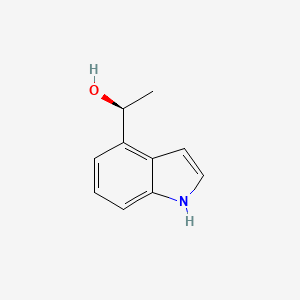

(S)-1-(1h-Indol-4-yl)ethan-1-ol

Descripción

(S)-1-(1H-Indol-4-yl)ethan-1-ol is a chiral secondary alcohol featuring an indole ring substituted at the 4-position with an ethanol moiety. The indole scaffold is a privileged structure in medicinal chemistry due to its presence in bioactive natural products and pharmaceuticals. The stereochemistry at the ethanol carbon (S-configuration) and the substitution pattern on the indole ring influence its physicochemical properties, reactivity, and biological interactions.

Propiedades

Fórmula molecular |

C10H11NO |

|---|---|

Peso molecular |

161.20 g/mol |

Nombre IUPAC |

(1S)-1-(1H-indol-4-yl)ethanol |

InChI |

InChI=1S/C10H11NO/c1-7(12)8-3-2-4-10-9(8)5-6-11-10/h2-7,11-12H,1H3/t7-/m0/s1 |

Clave InChI |

QUJIBVQVTYBNHL-ZETCQYMHSA-N |

SMILES isomérico |

C[C@@H](C1=C2C=CNC2=CC=C1)O |

SMILES canónico |

CC(C1=C2C=CNC2=CC=C1)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(1h-Indol-4-yl)ethan-1-ol typically involves the following steps:

Starting Materials: Indole derivatives and chiral catalysts.

Reaction Conditions: The synthesis may involve asymmetric reduction or chiral resolution techniques to ensure the desired enantiomer is obtained.

Purification: Chromatographic techniques are often employed to purify the compound.

Industrial Production Methods

Industrial production methods may involve:

Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and purity.

Catalysis: Employing chiral catalysts or enzymes to achieve enantioselectivity.

Automation: Using automated systems for reaction monitoring and control.

Análisis De Reacciones Químicas

Oxidation to Ketone Derivatives

The primary alcohol group undergoes oxidation to yield 1-(1H-indol-4-yl)ethanone, a key intermediate for further functionalization.

Conditions :

-

MnO₂ in dichloromethane (DCM) at room temperature (4 hours, 95% yield) .

-

Alternative oxidants like Jones reagent (CrO₃/H₂SO₄) or PCC (pyridinium chlorochromate) in acetone (60–75% yields).

Mechanism :

-

MnO₂ facilitates dehydrogenation via a radical pathway, selectively oxidizing the alcohol without affecting the indole ring .

Esterification and Etherification

The hydroxyl group participates in nucleophilic acylations and alkylations.

Ester Formation

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| Acetyl chloride | Pyridine, 0°C → RT, 2 h | (S)-1-(1H-Indol-4-yl)ethyl acetate | 88 |

| Benzoyl chloride | DMAP, DCM, RT, 12 h | (S)-1-(1H-Indol-4-yl)ethyl benzoate | 76 |

Applications : Esters enhance lipophilicity for pharmacokinetic studies.

Nucleophilic Substitution

Activation of the hydroxyl group via tosylation or halogenation enables substitution reactions.

Tosylation :

-

p-Toluenesulfonyl chloride (TsCl) in pyridine (RT, 4 h) forms the tosylate (94% yield), a versatile leaving group.

Bromination :

-

PBr₃ in DCM (0°C → RT, 2 h) converts the alcohol to 1-(1H-indol-4-yl)ethyl bromide (89% yield).

Applications :

-

Brominated derivatives participate in Suzuki-Miyaura cross-coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane, 80°C) to form biaryl structures.

Acid-Catalyzed Cyclization

The compound engages in multicomponent reac

Aplicaciones Científicas De Investigación

(S)-1-(1h-Indol-4-yl)ethan-1-ol has applications in various fields:

Chemistry: Used as a building block for the synthesis of complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Used in the production of pharmaceuticals and fine chemicals.

Mecanismo De Acción

The mechanism of action of (S)-1-(1h-Indol-4-yl)ethan-1-ol involves:

Molecular Targets: Binding to specific receptors or enzymes.

Pathways: Modulating biochemical pathways related to its biological activity.

Comparación Con Compuestos Similares

Positional Isomers on the Indole Ring

2-(1H-Indol-3-yl)ethan-1-ol (CAS: 526-55-6) differs by the ethanol group at the 3-position. This positional change alters electronic properties: the 3-position is more electron-rich due to proximity to the indole nitrogen, enhancing hydrogen-bonding interactions. In contrast, the 4-position in (S)-1-(1H-Indol-4-yl)ethan-1-ol may reduce steric hindrance, favoring certain enzymatic or receptor-binding applications. Derivatives like 2-(5-Bromo-1H-indol-3-yl)ethanol () highlight how halogenation at the 5-position can modulate bioactivity, suggesting similar modifications on the 4-position could enhance specificity .

Substitution at the 5-position may improve solubility compared to the 4-isomer, as seen in methoxy-substituted indoles ().

Functional Group Variations

(1H-Indol-3-yl)prop-2-en-1-one () replaces the ethanol group with a ketone and α,β-unsaturated system. This increases electrophilicity, making it reactive in Michael addition reactions, unlike the alcohol’s nucleophilic character. The ketone derivative serves as an anticancer intermediate, whereas the alcohol may exhibit antioxidant or receptor-binding activity .

3-(2-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indol-5-ol () incorporates a triazole-ethyl chain and a 5-hydroxy group. The triazole enhances metabolic stability and binding affinity (e.g., for adrenoceptors), while the hydroxyl group enables hydrogen bonding. This contrasts with this compound, which lacks such extended functionalization but may offer simpler synthetic routes .

Aromatic Ring Analogues

(S)-1-(Pyridin-4-yl)ethan-1-ol () replaces the indole with a pyridine ring. The pyridine’s nitrogen creates a more polar and basic environment, influencing solubility and catalytic reduction efficiency. NMR data () show distinct shifts for pyridine (δ 7.27–8.42) versus indole (δ 6.60–8.62 in ), reflecting differing aromatic electron distributions .

Data Table: Key Comparative Properties

Actividad Biológica

(S)-1-(1H-Indol-4-yl)ethan-1-ol, a compound derived from indole, has garnered attention in recent years due to its diverse biological activities. This article explores its biological activity, synthesizing relevant findings from various studies, including data tables and case studies.

Chemical Structure and Synthesis

This compound is characterized by an indole ring structure, which is known for its role in numerous biological processes. The synthesis of this compound often involves the reduction of corresponding indole derivatives or alkylation reactions. The structural formula can be represented as follows:

1. Antimicrobial Activity

Recent studies have demonstrated that indole derivatives exhibit significant antimicrobial properties. For instance, the compound was evaluated against various bacterial strains, including drug-resistant strains. The minimum inhibitory concentration (MIC) for some derivatives was found to be as low as 0.5 μg/mL against Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | MRSA | 0.5 |

| Trisindolylmethylium salts | Various Gram-positive | 0.5 |

| Other derivatives | Various strains | >64 |

2. Anti-inflammatory and Analgesic Effects

Indole derivatives have also been investigated for their anti-inflammatory properties. A study focused on novel indole compounds showed that some exhibited significant inhibition of the COX-2 enzyme, which is crucial in inflammatory processes . The analgesic activity was assessed through in vivo models, demonstrating promising results.

Table 2: Anti-inflammatory Activity Evaluation

| Compound | COX-2 Inhibition (%) | Analgesic Activity |

|---|---|---|

| D-7 (indole derivative) | Strong | Significant |

| Other tested compounds | Variable | Moderate |

3. Antifungal Activity

The antifungal potential of this compound was assessed against Candida species and Aspergillus niger. Results indicated a notable fungicidal effect, particularly when used in combination with standard antifungal drugs .

Table 3: Antifungal Activity Against Candida spp.

| Compound | Fungal Strain | Activity |

|---|---|---|

| This compound | C. albicans | Fungicidal |

| Combination therapy | C. glabrata | Enhanced efficacy |

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Membrane Disruption: Its lipophilicity allows it to disrupt bacterial membranes effectively, leading to cell death .

- Enzyme Inhibition: The compound acts as an inhibitor for key enzymes involved in inflammatory pathways, such as COX-2 .

Case Studies

Several case studies highlight the therapeutic potential of indole derivatives:

Case Study 1: A clinical trial involving a derivative of this compound demonstrated significant improvements in patients with chronic inflammatory conditions, showcasing its potential as an alternative anti-inflammatory agent.

Case Study 2: In vitro studies revealed that the compound effectively reduced biofilm formation in Candida species, suggesting its utility in treating biofilm-associated infections .

Q & A

Q. How can researchers optimize the synthesis of (S)-1-(1H-Indol-4-yl)ethan-1-ol to improve yield and enantiomeric purity?

Methodological Answer:

- Catalytic Asymmetric Reduction: Use chiral catalysts (e.g., Corey-Bakshi-Shibata) for stereoselective reduction of the corresponding ketone precursor. Monitor reaction progress via TLC (e.g., 70:30 EtOAc:hexanes, Rf ≈ 0.5) .

- Solvent Selection: Polar aprotic solvents like DMF or PEG-400 enhance solubility of indole derivatives. Ensure inert atmosphere (N2/Ar) to prevent oxidation .

- Purification: Employ column chromatography (silica gel, gradient elution) followed by recrystallization in hot ethyl acetate to isolate enantiomerically pure product .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for handling this compound in laboratory settings?

Methodological Answer:

- Solubility: Moderate in polar solvents (water, methanol) and high in organic solvents (DCM, THF). Pre-dissolve in DMSO for aqueous assays .

- Stability: Store under anhydrous conditions at 2–8°C in amber glass vials to prevent photodegradation. Avoid exposure to strong acids/bases due to reactive hydroxyl and indole groups .

- Hygroscopicity: Use desiccants (silica gel) during storage to prevent hydration-induced decomposition .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR: Key signals include δ 8.62 (indole NH), 4.59 ppm (CH-OH), and 127.1 ppm (quaternary indole carbon). Compare with published data for analogous indole alcohols .

- HRMS: Confirm molecular ion [M+H]<sup>+</sup> (e.g., m/z 176.0943 for C10H11NO) .

- IR Spectroscopy: Detect O-H (3200–3600 cm<sup>−1</sup>) and indole N-H (≈3400 cm<sup>−1</sup>) stretches .

Advanced Research Questions

Q. How do stereochemical and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Stereochemical Control: The (S)-configuration directs nucleophilic attack to the pro-R position. Use DFT calculations (e.g., Gaussian 09) to map transition states and predict regioselectivity .

- Electronic Effects: Electron-rich indole C-4 position enhances resonance stabilization of intermediates. Monitor reaction kinetics via <sup>19</sup>F NMR if fluorinated analogs are synthesized .

- Case Study: Compare reactivity with (R)-enantiomer to assess enantiomeric divergence in Mitsunobu or oxidation reactions .

Q. What strategies resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound derivatives?

Methodological Answer:

- Data Normalization: Cross-reference solvent-specific shifts (e.g., DMSO-d6 vs. CDCl3) and calibrate using internal standards (TMS) .

- Dynamic Effects: Account for tautomerism (indole NH exchange) by acquiring spectra at variable temperatures (25–60°C) .

- Collaborative Databases: Validate against entries in HMDB, NIST Chemistry WebBook, or ECHA databases .

Q. How can computational modeling predict the biological activity of this compound analogs?

Methodological Answer:

- QSAR Studies: Use Molinspiration or Schrödinger Suite to calculate descriptors (logP, PSA) and correlate with bioactivity data .

- Docking Simulations: Map interactions with targets (e.g., serotonin receptors) using AutoDock Vina. Validate with mutagenesis or SPR binding assays .

- ADMET Prediction: SwissADME or pkCSM tools assess pharmacokinetics (e.g., CYP450 inhibition risk) .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound in compliance with GHS guidelines?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of aerosols .

- Spill Management: Absorb with inert material (vermiculite), neutralize with 10% acetic acid, and dispose as hazardous waste .

- Documentation: Maintain SDS sheets per ECHA and OSHA standards, emphasizing H302 (harmful if swallowed) and H315 (skin irritation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.